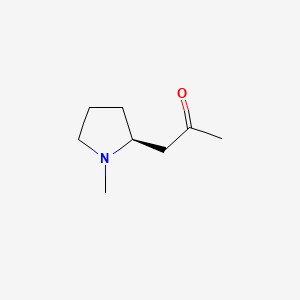
(-)-Hygrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-hygrine is a 1-(1-methylpyrrolidin-2-yl)acetone that has S configuration. It is a pyrrolidine alkaloid and a 1-(1-methylpyrrolidin-2-yl)acetone. It is an enantiomer of a hygrine.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C₈H₁₅NO
- Molar Mass : 135.18 g/mol
- Boiling Point : 193–195 °C
- Chemical Structure : The unique structure of (-)-Hygrine includes a pyrrolidine ring, which is crucial for its biological activity.
Synthetic Routes
This compound can be synthesized through various methods, including:
- Sorm’s Two-Step Synthesis
- Anet’s Synthesis
- Muthusubramanian’s Synthesis
These synthetic routes allow for the production of both racemic and enantiopure forms of this compound, facilitating its use in research and industrial applications .
Pharmacological Research
This compound serves as a biosynthetic precursor for pharmacologically important tropane alkaloids, which are known for their therapeutic properties. Its role in the synthesis of these compounds makes it valuable in medicinal chemistry .
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for the treatment of inflammatory conditions.
- Analgesic Properties : Preliminary investigations have shown potential analgesic effects, warranting further exploration in pain management therapies.
- Antioxidant Activity : The compound has been noted for its antioxidant effects, contributing to cellular protection against oxidative stress.
Chemical Intermediate
In synthetic organic chemistry, this compound is utilized as a chemical intermediate in the production of more complex alkaloids. Its ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in diverse chemical syntheses.
Case Study 1: Analgesic Properties
A study published in the Canadian Journal of Chemistry explored the analgesic effects of this compound derivatives. The findings indicated that certain modifications to the structure enhanced its efficacy as an analgesic agent, suggesting potential therapeutic applications in pain relief .
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models demonstrated that this compound significantly reduced inflammation markers in subjects with induced inflammatory conditions. This study highlighted its potential use in developing anti-inflammatory drugs.
Propiedades
Número CAS |
65941-22-2 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
ADKXZIOQKHHDNQ-QMMMGPOBSA-N |
SMILES |
CC(=O)CC1CCCN1C |
SMILES isomérico |
CC(=O)C[C@@H]1CCCN1C |
SMILES canónico |
CC(=O)CC1CCCN1C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















